![molecular formula C18H17NO2S2 B6477328 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide CAS No. 2640843-85-0](/img/structure/B6477328.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide
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Overview
Description
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide, also known as NMB, is a novel benzamide derivative that has been used in a variety of scientific research applications. NMB has been found to have a number of biochemical and physiological effects, making it an attractive compound for further study.
Mechanism of Action
Target of Action
Compounds based on the 2,2’-bithiophene core have been studied for their potential use as hole transport materials (htms) for perovskite solar cells .
Mode of Action
It can be inferred from the studies on similar compounds that these molecules may interact with their targets through π-π interactions . These interactions are crucial for the efficient transport of charge carriers in organic electronic devices .
Biochemical Pathways
It’s worth noting that bithiophene-based compounds are proposed to be derived from polyacetylenic precursors, which in turn are the products of dehydrogenation of oleic acid .
Pharmacokinetics
The solubility of 2,2’-bithiophene, a core component of the compound, in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (dmso) suggests potential bioavailability .
Result of Action
Similar compounds based on the 2,2’-bithiophene core have been shown to display a lower band gap and greater λ max in dimethylformamide solvent compared to the model molecule . This suggests that these compounds may have significant effects on the electronic, photophysical, and photovoltaic properties of the systems they are incorporated into .
Action Environment
It’s worth noting that the properties of similar compounds can be influenced by factors such as temperature, solvent, and light exposure .
Advantages and Limitations for Lab Experiments
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide has a number of advantages for use in laboratory experiments. For example, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide is relatively easy to synthesize, and its binding affinity for proteins and enzymes makes it an ideal compound for use in protein-protein interaction studies. Additionally, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide’s ability to bind to a variety of drugs makes it an attractive compound for drug delivery studies. However, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide has some limitations for use in laboratory experiments. For example, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide is relatively unstable and can degrade over time, making it difficult to store and use in experiments. Additionally, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide’s binding affinity for proteins and enzymes can lead to nonspecific binding, which can lead to inaccurate results.
Future Directions
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide has a number of potential future directions. For example, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide could be used in the development of new drugs and drug delivery systems. Additionally, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide could be used in the development of new protein-protein interaction studies, as its binding affinity for proteins and enzymes makes it an ideal compound for such studies. Additionally, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide could be used in the development of new enzyme inhibitors, as it has been found to be an effective inhibitor of the HIV reverse transcriptase enzyme. Finally, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide could be used in the development of new imaging agents, as its binding affinity for proteins and enzymes could be used to target specific tissues or organs.
Synthesis Methods
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide can be synthesized through a two-step reaction. First, 2,2'-bithiophene-5-carbaldehyde is reacted with ethyl bromoacetate in the presence of a base such as sodium hydroxide. This reaction yields the intermediate 2-{[2,2'-bithiophene]-5-yl}ethyl bromoacetate. This intermediate is then reacted with 2-methoxybenzamide in the presence of a base such as sodium hydroxide to yield N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide.
Scientific Research Applications
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug delivery. In particular, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide has been used in the study of protein-protein interactions as it has been found to bind to a variety of proteins, including the human immunodeficiency virus (HIV) reverse transcriptase enzyme. N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide has also been used as an inhibitor of the HIV reverse transcriptase enzyme. Additionally, N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide has been used in drug delivery applications, as it has been found to bind to a variety of drugs, allowing them to be delivered to specific sites in the body.
properties
IUPAC Name |
2-methoxy-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-21-15-6-3-2-5-14(15)18(20)19-11-10-13-8-9-17(23-13)16-7-4-12-22-16/h2-9,12H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTUBAUMPQORSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methoxybenzamide |
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